

A Technical Guide to the Molecular Characteristics and Mass Spectrometry of Chrysomycin A

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Compound of Interest

Compound Name: Chrysospermin A

Cat. No.: B15579590

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular formula, mass spectrometry, and relevant biological pathways of Chrysomycin A. Due to the absence of "Chrysospermin A" in scientific literature, this document focuses on Chrysomycin A, a structurally related and likely intended compound of interest.

Quantitative Data Summary

The following table summarizes the key quantitative data for Chrysomycin A.

Parameter	Value	Source
Molecular Formula	C ₂₈ H ₂₈ O ₉	PubChem
Molecular Weight	508.5 g/mol	PubChem
Exact Mass	508.1733 Da	Calculated
Observed [M+H] ⁺	509.1812 m/z	Inferred from related compounds
Observed [M+Na] ⁺	531.1631 m/z	Inferred from related compounds

Experimental Protocols

Isolation and Purification of Chrysomycin A from *Streptomyces* sp.

This protocol outlines the general procedure for obtaining a purified sample of Chrysomycin A suitable for mass spectrometric analysis.^{[1][2][3]}

- Fermentation:
 - Inoculate a suitable liquid medium (e.g., ISP2 medium) with a spore suspension of a Chrysomycin A-producing *Streptomyces* strain.^[4]
 - Incubate the culture flasks on a rotary shaker at 28°C and 200 rpm for 7-10 days to allow for the production of secondary metabolites.^[2]
- Extraction:
 - Separate the mycelium from the culture broth by centrifugation.
 - Extract the mycelium with a solvent mixture such as methanol/acetone (1:1, v/v).
 - Extract the supernatant with an equal volume of ethyl acetate.
 - Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
- Purification:
 - Subject the crude extract to vacuum liquid chromatography (VLC) on a C18 reversed-phase column.
 - Elute with a stepwise gradient of methanol in water.
 - Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC.
 - Pool fractions containing Chrysomycin A and further purify using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a

suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid).[2][4]

High-Resolution Mass Spectrometry (HRMS) Analysis

This protocol describes the methodology for obtaining high-resolution mass spectra of Chrysomycin A.

- Sample Preparation:
 - Dissolve the purified Chrysomycin A in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
 - Further dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.
- Instrumentation and Conditions:
 - Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument equipped with an Electrospray Ionization (ESI) source.[4]
 - Ionization Mode: Positive ion mode is typically used for this class of compounds.
 - Mass Range: Scan a mass range of m/z 100-1000.
 - Capillary Voltage: Set between 3.5 and 4.5 kV.
 - Nebulizer Gas (Nitrogen): Flow rate of 1-2 L/min.
 - Drying Gas (Nitrogen): Flow rate of 8-12 L/min and temperature of 200-300°C.
- Data Acquisition:
 - Acquire full scan MS data to determine the accurate mass of the molecular ion ($[M+H]^+$ and/or $[M+Na]^+$).
 - Perform tandem mass spectrometry (MS/MS) experiments by selecting the precursor ion of Chrysomycin A.

- Use Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation and obtain a characteristic fragmentation pattern.

Visualizations

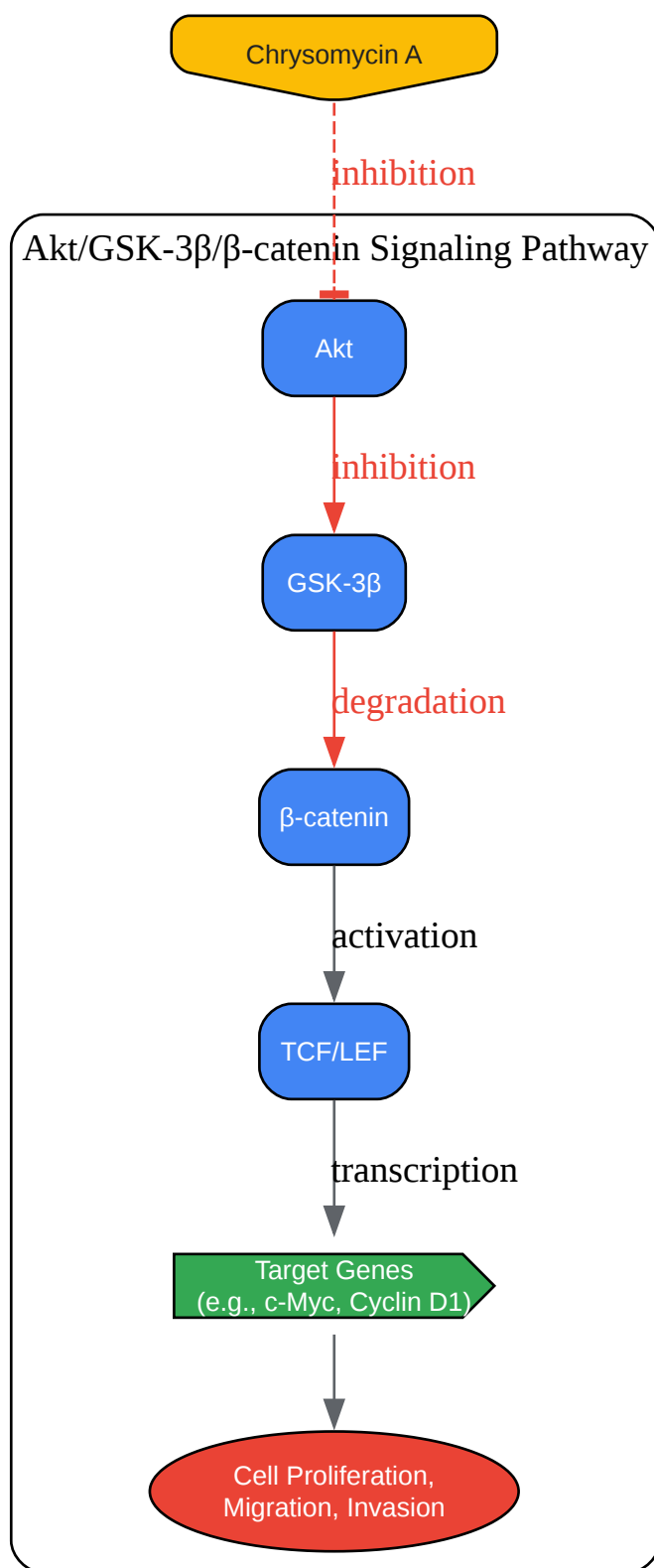
Experimental Workflow for Chrysomycin A Analysis



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Caption: Workflow for the isolation, mass spectrometric analysis, and structural elucidation of Chrysomycin A.

Akt/GSK-3 β / β -catenin Signaling Pathway Inhibition by Chrysomycin A



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Caption: Chrysomycin A inhibits the Akt/GSK-3 β / β -catenin signaling pathway, leading to reduced cell proliferation, migration, and invasion.

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